Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside
Description
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is a protected galactopyranoside derivative widely used in carbohydrate synthesis. The benzyl (Bn) groups at positions 2, 3, and 4 provide steric and electronic protection for hydroxyl groups, while the tert-butyldimethylsilyl (TBS) ether at position 6 allows selective deprotection under mild acidic conditions (e.g., fluoride ions) . This compound is pivotal in oligosaccharide assembly, where controlled reactivity is essential for regioselective glycosylation.
Properties
Molecular Formula |
C34H46O6Si |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
tert-butyl-[[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30+,31+,32-,33+/m1/s1 |
InChI Key |
MHNHIGWCUNOEFZ-CYEGLCQHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups through benzylation reactions.
Silylation: The 6-OH group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the silyl ether group, converting it back to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like DIBAL-H (Diisobutylaluminum hydride) or LiAlH4 (Lithium aluminum hydride) are common.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted galactopyranosides depending on the reagents used.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is widely used in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. The benzyl and silyl protecting groups enhance its stability, allowing for selective reactions at specific hydroxyl groups. The molecular targets often involve enzymes that catalyze glycosylation, and the pathways include the formation of glycosidic bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside
- Structural Differences : Acetyl groups replace benzyl groups at positions 2, 3, and 4, and the silyl group is tert-butyldiphenylsilyl (TBDPS) instead of TBS.
- Reactivity :
- Applications : Preferred in syntheses requiring orthogonal protection strategies, where acetyl groups can be selectively removed without affecting TBDPS .
2.2. Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside (CAS 53008-63-2)
- Structural Differences : All four hydroxyls (2, 3, 4, 6) are benzylated, omitting the silyl group.
- Reactivity: Lacks the TBS group, making it inert to fluoride-mediated deprotection. Requires harsher conditions (e.g., hydrogenolysis) for global deprotection .
- Applications : Used in multi-step syntheses where full benzylation ensures maximum stability during harsh reactions .
2.3. Methyl 2,3,6-tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside
- Structural Differences : Benzoyl (Bz) esters replace benzyl ethers at positions 2, 3, and 6; TBS is at position 4.
- Reactivity: Benzoyl esters are electron-withdrawing, increasing susceptibility to nucleophilic attack compared to benzyl ethers . The β-anomeric configuration alters glycosylation stereoselectivity .
- Applications: Ideal for glycosyl donor synthesis, where benzoyl groups enhance leaving-group ability during coupling reactions .
2.4. Methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside Derivatives
- Structural Differences: Deoxygenation at positions 3 and 6, with an amino group at position 3 and TBS protection.
- Reactivity: The amino group introduces polarity, enabling hydrogen bonding and bioactivity . Deoxygenation reduces steric hindrance, facilitating nucleophilic substitutions .
- Applications : Key intermediates in antibiotic and glycoconjugate vaccine synthesis .
Biological Activity
Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications, which enhance its stability and reactivity in various biochemical contexts. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside typically involves several steps of selective silylation and benzylation. The general procedure includes:
- Silylation : The hydroxyl group at position 6 is selectively silylated using tert-butyldimethylsilyl chloride.
- Benzylation : The hydroxyl groups at positions 2, 3, and 4 are benzylated using benzyl bromide in the presence of a base such as sodium hydride.
The final product is characterized using NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the compound .
The biological activity of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is primarily attributed to its interactions with various biological targets:
- Glycosidase Inhibition : The compound has been shown to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This inhibition can affect glycoprotein processing and cellular signaling pathways .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Potential Anticancer Activity : Research suggests that modifications in carbohydrate structures can influence cell adhesion and signaling pathways involved in cancer progression. Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may modulate these pathways, offering potential therapeutic applications in oncology .
Study 1: Glycosidase Inhibition
In a recent study examining the inhibition of glycosidases by various glycosides, methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside was found to be a potent inhibitor of α-glucosidase. The IC50 value was determined to be significantly lower than that of other tested compounds, indicating strong inhibitory potential .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. The study suggested that the compound's ability to penetrate bacterial membranes contributes to its efficacy .
Data Table: Biological Activities
Q & A
Q. What is the functional role of benzyl and tert-butyldimethylsilyl (TBDMS) protecting groups in this compound?
The benzyl groups at positions 2, 3, and 4 protect hydroxyl groups from undesired reactivity during glycosylation or other synthetic steps, while the TBDMS group at position 6 provides orthogonal protection. This allows selective deprotection for further functionalization. Benzyl groups are typically stable under acidic or basic conditions, whereas TBDMS can be removed selectively using fluoride-based reagents (e.g., TBAF) without affecting benzyl ethers .
Q. What are standard synthetic protocols for preparing this compound?
Synthesis involves sequential protection of hydroxyl groups on methyl α-D-galactopyranoside:
- Step 1 : Benzylation of positions 2, 3, and 4 using benzyl bromide and a base (e.g., NaH) in anhydrous DMF.
- Step 2 : Silylation of the 6-OH with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DCM.
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization requires careful control of reaction time and stoichiometry .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, TBDMS signals at δ 0.1–0.3 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]⁺ expected for C₃₈H₅₂O₆Si).
- HPLC : Purity assessment using reverse-phase columns .
Advanced Research Questions
Q. How can low yields in glycosylation reactions using this donor be troubleshooted?
Common issues and solutions:
- Activator Efficiency : Use strong Lewis acids like TMSOTf or BF₃·Et₂O to activate the glycosyl donor.
- Moisture Control : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying.
- Donor-Acceptor Ratio : Optimize stoichiometry (e.g., 1.2:1 donor-to-acceptor ratio) to minimize side reactions.
- Temperature : Conduct reactions at −40°C to 0°C to suppress hydrolysis .
Q. How is stereochemical fidelity ensured during glycosidic bond formation?
- Coupling Constant Analysis : ¹H NMR coupling constants (e.g., J₁,₂ for α/β anomeric configuration) validate stereochemistry.
- Chiral HPLC : Compare retention times with known standards.
- Anomeric Control : Use participating solvents (e.g., acetonitrile) or non-participating groups (e.g., benzyl) to influence α/β selectivity .
Q. What strategies address contradictions in spectroscopic data during characterization?
- 2D NMR : COSY, HSQC, and HMBC resolve overlapping signals and assign carbon-proton correlations.
- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyls) by comparing spectra in D₂O vs. CDCl₃.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. How is the TBDMS group selectively removed without affecting benzyl protections?
- Fluoride-Based Reagents : TBAF in THF or AcOH selectively cleaves the Si-O bond.
- Monitoring : TLC or LC-MS tracks deprotection progress.
- Neutralization : Quench with aqueous NH₄Cl to prevent over-reaction .
Q. What challenges arise in regioselective deprotection for further functionalization?
- Orthogonality : Ensure TBDMS and benzyl groups have non-overlapping stability (e.g., TBDMS labile to fluoride, benzyl stable to hydrogenolysis).
- Sequential Deprotection : Remove TBDMS first, then benzyl groups via hydrogenation (Pd/C, H₂).
- Side Reactions : Avoid acid-sensitive functionalities during TBDMS removal .
Methodological Insights from Literature
- Glycosylation Optimization : highlights TMSOTf as a superior activator for this donor, achieving >80% yield in β-linked disaccharides .
- Deprotection Protocols : demonstrates TBAF-mediated cleavage of TBDMS with >95% efficiency in THF .
- Structural Analysis : emphasizes 2D NMR for resolving complex glycosylation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
